![molecular formula C13H19N3O B7528391 N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMXAA and has been extensively studied for its anti-cancer properties.
Mechanism of Action
DMXAA's mechanism of action is not fully understood, but it is believed to activate the immune system and induce tumor necrosis. DMXAA has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which play a crucial role in the immune response to cancer. DMXAA has also been shown to inhibit the growth of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. DMXAA has been shown to activate the production of cytokines, such as TNF-α, which play a crucial role in the immune response to cancer. DMXAA has also been shown to inhibit the growth of new blood vessels, which is essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMXAA in lab experiments is its potential for combination therapy with chemotherapy drugs. DMXAA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using DMXAA in lab experiments is its potential toxicity. DMXAA has been shown to cause liver toxicity in animal studies, which may limit its use in clinical trials.
Future Directions
There are several future directions for DMXAA research. One direction is to further investigate its potential use in combination therapy with chemotherapy drugs. Another direction is to investigate its potential use in treating viral infections and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMXAA and its potential toxicity. Overall, DMXAA has shown significant promise in various research fields and is a compound that warrants further investigation.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 2-amino-5-dimethylaminopyridine with cyclopentanecarboxylic acid chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain pure DMXAA. This synthesis method has been optimized to produce high yields of DMXAA with good purity.
Scientific Research Applications
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. DMXAA has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anti-cancer properties, DMXAA has also been studied for its potential use in treating viral infections and inflammatory diseases.
properties
IUPAC Name |
N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)11-7-8-12(14-9-11)15-13(17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZDVRYBFFJXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
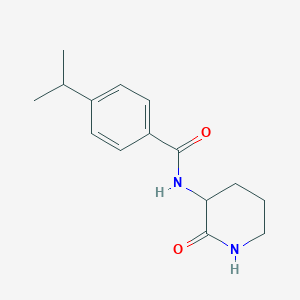

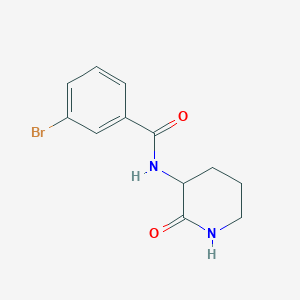
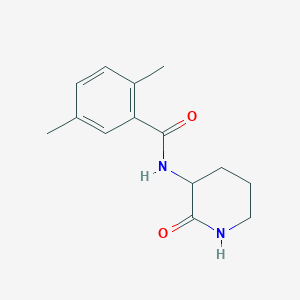
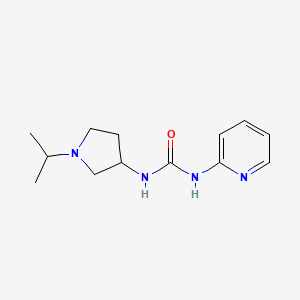
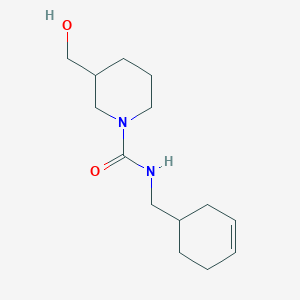
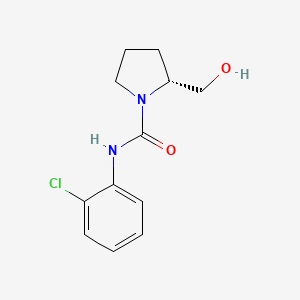
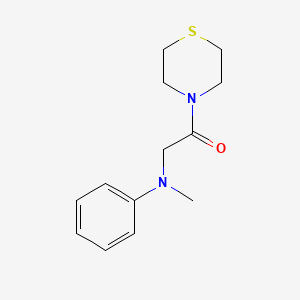

![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)
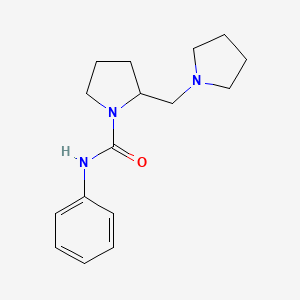
![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)